1,3-Diethyl 2-(dimethoxymethyl)propanedioate
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Overview
Description
1,3-Diethyl 2-(dimethoxymethyl)propanedioate is an organic compound with the molecular formula C10H18O5 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl and dimethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(dimethoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with dimethoxymethyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(dimethoxymethyl)propanedioate undergoes several types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Methyl iodide, ethyl bromide.
Acids/Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Alkylation: α-substituted malonates.
Hydrolysis: Diethyl malonic acid derivatives.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
1,3-Diethyl 2-(dimethoxymethyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-(dimethoxymethyl)propanedioate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar alkylation and decarboxylation reactions.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl 2-(2-methoxyethyl)propanedioate: A structurally related compound with different substituents, used in similar synthetic applications.
Uniqueness
1,3-Diethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity and potential for further functionalization compared to simpler malonate esters. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C10H18O6 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
diethyl 2-(dimethoxymethyl)propanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-8(11)7(9(12)16-6-2)10(13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChI Key |
BVHMHJIQLBOFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(OC)OC)C(=O)OCC |
Origin of Product |
United States |
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